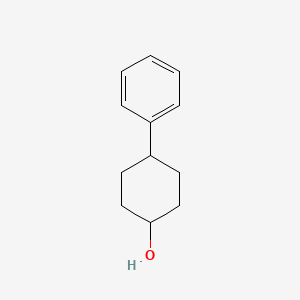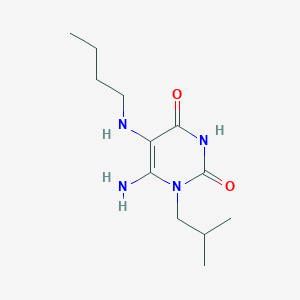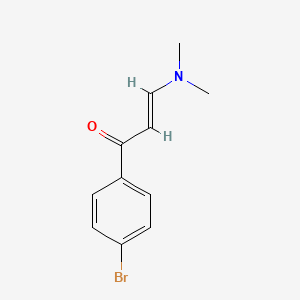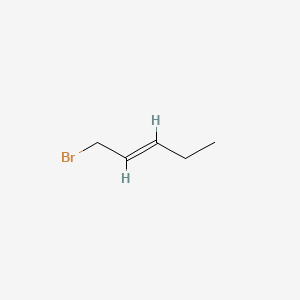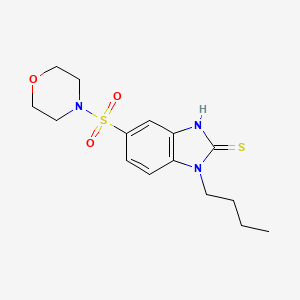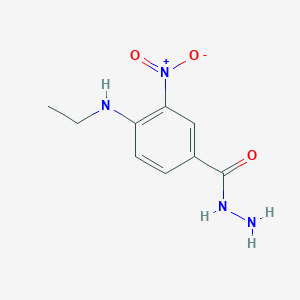![molecular formula C22H21ClN2O4S B3429300 N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine CAS No. 736175-49-8](/img/structure/B3429300.png)
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine
Vue d'ensemble
Description
N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0910560 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methylglyoxal in Foods
Methylglyoxal, a compound related to glyoxal functionalities found in the given chemical name, is recognized for its presence in thermally processed foods. It can form various aroma compounds through reactions with amino acids and serve as a precursor to other toxins, including advanced glycation end products. The mitigation strategies and interactions with dietary ingredients, particularly amino acids and phenolic compounds, suggest a complex balance between beneficial and deleterious effects in food processing and safety (Zheng et al., 2020).
Parabens in Aquatic Environments
The widespread use of parabens, which share a phenolic structure similar to the chlorophenyl component of the compound , has raised concerns about their environmental impact. In aquatic environments, parabens are known to exhibit weak endocrine-disrupting effects. Their ubiquity in surface waters and sediments points to the need for understanding their fate, behavior, and potential for forming chlorinated by-products with enhanced stability and persistence (Haman et al., 2015).
Phenoxy Herbicides and Environmental Impact
Research on 2,4-D and other phenoxy herbicides, which relate to phenoxy functionalities in the compound of interest, focuses on their sorption to soil and organic matter. Understanding these interactions is crucial for assessing the environmental impact and management of these widely used agricultural chemicals (Werner et al., 2012).
Thiazolidinones in Chemistry and Biology
Thiazolidinones, sharing a core structure with the thiazole part of the compound, are highlighted for their significant biological activities. This class of compounds is extensively studied for its potential in synthesizing new compounds with various biological activities, indicating the versatility and potential of thiazole derivatives in drug development and other scientific applications (ArunlalV. et al., 2015).
Phosphorylated 1,3-Azoles in Synthesis
The synthesis and transformation of phosphorylated 1,3-azoles, which can be conceptually linked to the compound through its incorporation of heterocyclic and phosphorylated elements, show their importance in generating new heterocyclic compounds. These compounds exhibit a wide range of activities, underscoring the synthetic utility of incorporating phosphorylated heterocycles into complex molecules (Abdurakhmanova et al., 2018).
Mécanisme D'action
Target of Action
CP 346086 Dihydrate is a potent and orally active inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) . MTP is a key protein involved in the assembly and secretion of lipoproteins, which carry lipids such as triglycerides and cholesterol in the body .
Mode of Action
CP 346086 Dihydrate interacts with MTP, inhibiting its activity . This inhibition prevents the transfer of lipids onto apolipoprotein B (apoB), a necessary step for the formation of lipoproteins . As a result, the secretion of apoB and triglycerides from cells is reduced .
Biochemical Pathways
The primary biochemical pathway affected by CP 346086 Dihydrate is the lipoprotein assembly and secretion pathway . By inhibiting MTP, the compound disrupts the normal process of lipid transfer to apoB, leading to a decrease in the formation and secretion of lipoproteins . This results in lower levels of circulating lipoproteins, including Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), which carry a significant portion of the body’s cholesterol and triglycerides .
Pharmacokinetics
This suggests that it is well-absorbed in the gastrointestinal tract. The compound’s impact on bioavailability is demonstrated by its potent lipid-lowering effects observed in both animal models and humans .
Result of Action
The inhibition of MTP by CP 346086 Dihydrate leads to a significant reduction in plasma levels of triglycerides and cholesterol . Specifically, it lowers total cholesterol, VLDL cholesterol, and LDL cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases associated with high levels of these lipids.
Action Environment
The action of CP 346086 Dihydrate can be influenced by various environmental factors. For instance, the compound’s lipid-lowering effects were observed to be more pronounced when administered away from meals . This suggests that dietary factors may impact the efficacy of the compound.
Analyse Biochimique
Biochemical Properties
CP 346086 Dihydrate plays a crucial role in biochemical reactions by inhibiting the activity of microsomal triglyceride transfer protein (MTP). This inhibition affects the secretion of apolipoprotein B (apoB) and triglycerides in HepG2 cells, with an IC50 of 2.6 nM . The compound does not affect the secretion of apolipoprotein A-I (apoA-I) or lipid synthesis . By inhibiting MTP, CP 346086 Dihydrate reduces the assembly and secretion of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby lowering plasma cholesterol and triglycerides .
Cellular Effects
CP 346086 Dihydrate has significant effects on various types of cells and cellular processes. In HepG2 cells, it inhibits the secretion of apoB and triglycerides without affecting apoA-I secretion or lipid synthesis . This inhibition leads to a reduction in plasma triglycerides and cholesterol levels. Additionally, CP 346086 Dihydrate influences cell signaling pathways related to lipid metabolism, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CP 346086 Dihydrate involves its binding to MTP, resulting in the inhibition of triglyceride transfer between vesicles . This inhibition prevents the proper assembly and secretion of apoB-containing lipoproteins, leading to reduced levels of VLDL and LDL in the plasma . The compound’s IC50 for human and rodent MTP is 2.0 nM . By inhibiting MTP, CP 346086 Dihydrate effectively lowers plasma cholesterol and triglycerides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CP 346086 Dihydrate have been observed over time. When administered orally to rats or mice, the compound lowers plasma triglycerides within 2 hours after a single dose . A two-week treatment with CP 346086 Dihydrate results in dose-dependent reductions in total, VLDL, and LDL cholesterol and triglycerides . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in reducing lipid levels .
Dosage Effects in Animal Models
The effects of CP 346086 Dihydrate vary with different dosages in animal models. In rats, a single oral dose of 10 mg/kg lowers plasma triglyceride levels, as well as plasma total, VLDL, and LDL cholesterol levels . A two-week treatment with 10 mg/kg/day results in significant reductions in cholesterol and triglyceride levels . Higher doses may lead to increased liver and intestinal triglycerides when administered with food .
Metabolic Pathways
CP 346086 Dihydrate is involved in metabolic pathways related to lipid metabolism. By inhibiting MTP, the compound reduces the assembly and secretion of apoB-containing lipoproteins, leading to lower plasma cholesterol and triglycerides . The compound’s interaction with enzymes and cofactors involved in lipid metabolism, such as MTP, plays a crucial role in its metabolic effects .
Transport and Distribution
The transport and distribution of CP 346086 Dihydrate within cells and tissues involve its interaction with MTP. The compound’s inhibition of MTP affects the transport of lipids from the endoplasmic reticulum (ER) membrane to the growing apoB polypeptide chain in the ER lumen . This interaction influences the localization and accumulation of lipids within cells, leading to reduced levels of VLDL and LDL in the plasma .
Subcellular Localization
CP 346086 Dihydrate’s subcellular localization is primarily within the endoplasmic reticulum (ER), where it interacts with MTP . The compound’s inhibition of MTP affects the transport of lipids within the ER, leading to reduced assembly and secretion of apoB-containing lipoproteins . This subcellular localization is crucial for the compound’s activity and function in reducing plasma cholesterol and triglycerides .
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-25(14-20(26)27)12-10-19(15-2-6-17(23)7-3-15)29-18-8-4-16(5-9-18)21(28)22-24-11-13-30-22/h2-9,11,13,19H,10,12,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHOXGTFSSYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C(=O)C3=NC=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648093 | |
| Record name | N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186390-48-7, 736175-49-8 | |
| Record name | N-{3-(4-Chlorophenyl)-3-[4-(1,3-thiazole-2-carbonyl)phenoxy]propyl}-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 736175-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-3-acetonitrile](/img/structure/B3429223.png)
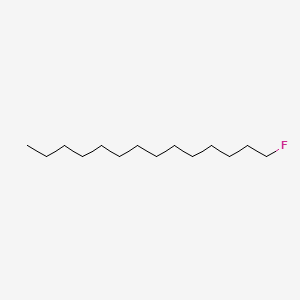
![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)

